2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-methyl-5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10-7-13(16-9-15-10)20-8-12-3-5-19(6-4-12)14-18-17-11(2)21-14/h7,9,12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWXEKRKJSAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring.
Introduction of the methyl group at the second position.
Coupling of the piperidinyl and pyrimidinyl substituents.
Specific reaction conditions include:
Step 1: Cyclization reaction under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Step 2: Methylation using agents such as methyl iodide or dimethyl sulfate.
Step 3: Coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Scaling up this synthesis for industrial production requires optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as flow chemistry and process optimization may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction can occur at the pyrimidinyl or thiadiazole rings.
Substitution: The piperidinyl moiety may undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation products such as N-oxides.
Reduction products including reduced pyrimidinyl and thiadiazole derivatives.
Substitution products where piperidinyl hydrogen atoms are replaced by other groups.
Scientific Research Applications
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole has a variety of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potentially acts as a bioactive molecule, interacting with enzymes or receptors.
Medicine: Investigated for therapeutic properties, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: Employed in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The exact mechanism of action depends on the specific application, but general pathways might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as signal transduction or metabolic routes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several SCD1 inhibitors, particularly MF-438 (2-methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole) and A939572, both of which are well-characterized in SCD1 inhibition studies. Below is a comparative analysis:
Key Observations:
Structural Divergence: The target compound replaces MF-438’s trifluoromethylphenoxy-pyridazine moiety with a pyrimidinyloxymethyl-piperidine group. This substitution likely alters binding affinity and selectivity due to differences in steric bulk (pyrimidine vs. pyridazine) and electronic effects (electron-deficient trifluoromethyl vs. electron-rich methylpyrimidine) . Compared to A939572’s urea-based scaffold, the thiadiazole core may enhance metabolic stability but reduce solubility.
However, the absence of a pyridazine ring might reduce π-stacking interactions with hydrophobic enzyme pockets. No direct SCD1 inhibition data are available for the target compound, but its structural resemblance to MF-438 suggests plausible activity in the low nanomolar range pending experimental validation.
Synthetic Accessibility: MF-438 and related analogs (e.g., ChemBL375285) are synthesized via modular approaches (e.g., Suzuki coupling, nucleophilic substitutions), as noted in . The target compound’s pyrimidine linker may require specialized conditions for regioselective ether formation .
Biological Activity
The compound 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, and a pyrimidine derivative that may enhance its pharmacological properties.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole moiety is known to exhibit antimicrobial properties through various mechanisms such as inhibiting bacterial cell wall synthesis and disrupting nucleic acid metabolism. Studies have shown that derivatives of thiadiazole can be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
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Case Studies :
- A study demonstrated that compounds with the 1,3,4-thiadiazole structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .
- Another investigation highlighted the antifungal efficacy against strains such as Aspergillus niger, showing promise for treating fungal infections .
Anticancer Activity
- In vitro Studies : Research indicates that compounds containing the thiadiazole ring can induce apoptosis in cancer cell lines. For instance, derivatives tested on MCF-7 breast cancer cells showed cytotoxic effects comparable to conventional chemotherapeutics like doxorubicin .
- Synergistic Effects : Some studies have explored the combination of thiadiazole derivatives with existing anticancer agents to evaluate synergistic effects. Results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting potential for improved therapeutic strategies in cancer treatment .
Pharmacological Properties
The biological activity of this compound extends beyond antimicrobial and anticancer effects:
- Anti-inflammatory Activity : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .
Table 1: Biological Activities of this compound)
Q & A
Q. What are the common synthetic routes for 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Refluxing precursors (e.g., pyrimidine derivatives with piperidinyl-thiadiazole intermediates) in ethanol or DMF/EtOH mixtures .
- One-pot strategies : Combining reagents like primary amines and formalin under controlled temperatures (e.g., 40°C) to form heterocyclic cores .
- Purification : Recrystallization from solvent mixtures (e.g., DMF:EtOH) to isolate high-purity products .
Key variables include solvent choice, stoichiometric ratios, and reflux duration.
Q. How is the structural identity of the compound confirmed?
Analytical techniques include:
- NMR spectroscopy : Assigning protons (¹H) and carbons (¹³C) to confirm substituent positions and ring systems .
- IR spectroscopy : Identifying functional groups (e.g., C=S in thiadiazole at ~1250 cm⁻¹) .
- Elemental analysis : Validating purity by comparing calculated vs. experimental C/H/N/S percentages .
- Mass spectrometry : Determining molecular ion peaks and fragmentation patterns .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest:
- Antimicrobial activity : Thiadiazolo-pyrimidine derivatives show broad-spectrum activity against Gram-positive bacteria .
- Enzyme inhibition : Structural analogs (e.g., triazolo-thiadiazoles) exhibit potential for targeting kinases or proteases .
Further validation is required via standardized assays (e.g., MIC tests, enzyme inhibition kinetics).
Q. What are the key spectroscopic features of this compound?
- ¹H NMR : Distinct peaks for methyl groups (~δ 2.5 ppm), piperidine protons (~δ 3.0-3.5 ppm), and pyrimidine aromatic protons (~δ 8.0 ppm) .
- ¹³C NMR : Resonances for thiadiazole (C=S at ~165 ppm) and pyrimidine carbons (C-O at ~160 ppm) .
- IR : Stretches for C-N (1350 cm⁻¹) and aromatic C-H (3100 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Strategies include:
- Catalyst screening : Palladium-based catalysts for cyclization or cross-coupling steps .
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 12h to 30 mins) while maintaining yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Substituent variation : Modify the piperidine (e.g., methyl vs. benzyl groups) or pyrimidine (e.g., fluoro vs. methoxy substituents) to assess activity changes .
- Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole to study electronic effects .
- Docking studies : Compare binding poses of analogs (e.g., triazolo-thiadiazole vs. pyrazolo-pyrimidine) to identify critical interactions .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay standardization : Use uniform buffer conditions (e.g., pH 6.5 ammonium acetate) to minimize variability .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity .
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) based on analogs like triazolo-thiadiazoles .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors/donors in the thiadiazole and pyrimidine moieties .
Q. How can low solubility in bioassays be addressed?
- Co-solvents : Add DMSO (≤1% v/v) to aqueous buffers .
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate the compound in liposomes or PLGA nanoparticles .
Q. What advanced analytical methods ensure purity and stability?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ammonium acetate buffers (pH 6.5) .
- Stability studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH) via LC-MS .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
